molecular formula C12H14 B14491618 (4-Methylpenta-2,3-dien-1-yl)benzene CAS No. 65108-23-8

(4-Methylpenta-2,3-dien-1-yl)benzene

Cat. No.: B14491618
CAS No.: 65108-23-8
M. Wt: 158.24 g/mol
InChI Key: LQEWBMUGVVQIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylpenta-2,3-dien-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a 4-methylpenta-2,3-dien-1-yl group. This compound is part of a broader class of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpenta-2,3-dien-1-yl)benzene typically involves the reaction of benzene with a suitable alkyne or allene precursor under specific conditions. One common method is the nickel-catalyzed coupling of propargyl esters with organoalane reagents . This reaction proceeds under mild conditions and provides a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. These reactions are optimized for high efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4-Methylpenta-2,3-dien-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methylpenta-2,3-dien-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Methylpenta-2,3-dien-1-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The benzene ring’s delocalized π-electrons play a crucial role in stabilizing reaction intermediates, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-2-(4-methylpenta-1,2-dien-3-yl)benzene
  • 4-Methyl-1,3-pentadiene

Uniqueness

(4-Methylpenta-2,3-dien-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties compared to other similar compounds. Its allene group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

65108-23-8

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C12H14/c1-11(2)7-6-10-12-8-4-3-5-9-12/h3-6,8-9H,10H2,1-2H3

InChI Key

LQEWBMUGVVQIHH-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CCC1=CC=CC=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.